N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide is a complex organic compound characterized by its unique structural features This compound contains a cyano group, a cyclopropyl group, and a difluoromethoxy-substituted tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyano group, the introduction of the cyclopropyl group, and the construction of the tetrahydroquinoline ring system. Common synthetic routes may involve:
Formation of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Cyclopropyl Group Introduction: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Tetrahydroquinoline Ring Construction: The tetrahydroquinoline ring can be synthesized through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[8-(methoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-(1-cyano-1-cyclopropylethyl)-2-[8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide: Similar structure but with a trifluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-18(11-21,13-7-8-13)22-15(24)10-23-9-3-5-12-4-2-6-14(16(12)23)25-17(19)20/h2,4,6,13,17H,3,5,7-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOZXARTOQPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC3=C2C(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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